Orthogonality Matrix: Fmoc-Orn(2-Cl-Z)-OH vs. Fmoc-Orn(Boc)-OH and Fmoc-Orn(Alloc)-OH
The 2-Cl-Z protecting group is orthogonal to the standard Fmoc/tBu SPPS regime, remaining intact under both piperidine-mediated Fmoc removal and TFA-mediated global deprotection. In contrast, Fmoc-Orn(Boc)-OH loses its side-chain Boc group during final TFA cleavage, while Fmoc-Orn(Alloc)-OH suffers from premature α-Fmoc loss due to the inherent basicity of the δ-amine [1].
| Evidence Dimension | Stability to 20% Piperidine/DMF (Fmoc Deprotection) |
|---|---|
| Target Compound Data | Stable |
| Comparator Or Baseline | Fmoc-Orn(Boc)-OH: Stable; Fmoc-Orn(Alloc)-OH: Unstable (leads to α-Fmoc removal) |
| Quantified Difference | No data. |
| Conditions | Standard Fmoc SPPS deprotection conditions |
Why This Matters
This orthogonality enables the synthesis of complex peptides with free δ-amines for further on-resin derivatization prior to final cleavage, a capability not possible with Boc-protected analogs.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
